Indo 1

概要

説明

However, based on contextual analysis, it likely refers to indomethacin (Indo), a non-steroidal anti-inflammatory drug (NSAID) with anticancer properties, or a derivative within the indolinone class. For clarity, this article assumes "Indo 1" corresponds to indomethacin due to its prominence in the evidence as a reference compound in pharmacological studies.

Indomethacin is a potent NSAID that inhibits cyclooxygenase (COX) enzymes, particularly COX-2, reducing inflammation and tumor progression . demonstrates its ability to suppress gastric cancer cell (MGC803) proliferation by downregulating CRP and IL-6 protein expression, with an 800 μM dose achieving 79.9% inhibition after 48 hours. Additionally, indomethacin derivatives, such as benzyl sulfoxide 2-indolinones (e.g., "Indo 5" in ), are preclinical anticancer candidates targeting tyrosine kinases .

準備方法

合成経路と反応条件: インド-1(ナトリウム塩)の合成には、特定の前駆体分子を制御された条件下で反応させることが含まれます。正確な合成経路と反応条件は、特許情報であり、メーカーによって異なることがよくあります。

工業生産方法: インド-1(ナトリウム塩)の工業生産は、通常、専門施設での大規模化学合成を伴います。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。この化合物はその後、精製、乾燥、そして研究室に配布するためにパッケージ化されます .

3. 化学反応解析

反応の種類: インド-1(ナトリウム塩)は、主にカルシウムイオンとの錯形成反応を起こします。カルシウムイオンがインド-1に結合すると、色素の最大発光波長は約475ナノメートルから400ナノメートルにシフトします。このシフトにより、カルシウム濃度の比色測定が可能になります .

一般的な試薬と条件: インド-1(ナトリウム塩)で使用する主な試薬は塩化カルシウムであり、錯形成反応に必要なカルシウムイオンを提供します。この反応は通常、細胞内環境を模倣した生理学的条件(pH 7.2〜7.4)の水溶液中で行われます .

主な生成物: インド-1(ナトリウム塩)とカルシウムイオンの反応の主な生成物は、カルシウム結合型インド-1であり、独特の蛍光発光スペクトルを示します .

4. 科学研究への応用

インド-1(ナトリウム塩)は、以下を含む科学研究において幅広い用途を持っています。

化学: さまざまな化学分析や実験におけるカルシウム指示薬として使用されます。

生物学: さまざまな細胞プロセスに不可欠な細胞内カルシウムレベルを測定するために、細胞生物学で使用されます。

医学: カルシウムシグナル伝達経路とその疾患における役割を研究するために、医学研究で使用されます。

化学反応の分析

Types of Reactions: Indo-1 (sodium salt) primarily undergoes complexation reactions with calcium ions. When calcium ions bind to Indo-1, the emission maximum of the dye shifts from approximately 475 nanometers to 400 nanometers. This shift allows for the ratiometric measurement of calcium concentrations .

Common Reagents and Conditions: The primary reagent used with Indo-1 (sodium salt) is calcium chloride, which provides the calcium ions necessary for the complexation reaction. The reaction typically occurs in aqueous solutions under physiological conditions (pH 7.2-7.4) to mimic the intracellular environment .

Major Products: The major product of the reaction between Indo-1 (sodium salt) and calcium ions is the calcium-bound form of Indo-1, which exhibits a distinct fluorescence emission spectrum .

科学的研究の応用

Measurement of Intracellular Calcium Levels

Indo 1 is predominantly used to measure intracellular free calcium concentrations (). The ratiometric nature of this compound minimizes the effects of photobleaching and uneven dye loading, which can impact fluorescence measurements. This capability is particularly useful in studies involving:

- Cellular signaling pathways : Researchers utilize this compound to investigate how calcium signaling influences cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation .

- Pathophysiological conditions : Studies have employed this compound to explore alterations in calcium signaling associated with diseases like muscular dystrophy and cancer .

Fluorescence Microscopy and Flow Cytometry

This compound's compatibility with fluorescence microscopy and flow cytometry has made it a preferred choice for real-time imaging of live cells. Key applications include:

- Calcium imaging in live cells : this compound allows for the visualization of calcium dynamics in response to various stimuli, providing insights into cellular responses under physiological and pathological conditions .

- High-throughput screening : Its use in microplate readers facilitates large-scale experiments to identify compounds that affect calcium signaling pathways .

Localized Calcium Measurements

Recent advancements have enabled the coupling of this compound with microspheres or proteins for localized calcium sensing within cells. This approach enhances the precision of calcium measurements at specific cellular sites, which is critical for understanding localized signaling events .

Case Study 1: Calcium Dynamics in Muscle Cells

A study utilized this compound to measure nuclear calcium concentrations in cultured primary muscle cells. The researchers demonstrated that this compound derivatives could effectively report changes in nuclear , revealing significant insights into muscle physiology and pathology related to muscular dystrophy .

Case Study 2: Calcium Signaling in Neurons

Another investigation employed this compound to study calcium transients in isolated neuronal cells. The results indicated that variations in were closely linked to neuronal excitability and synaptic transmission, underscoring the role of calcium as a critical second messenger in neuronal function .

Data Tables

作用機序

インド-1(ナトリウム塩)は、カルシウムイオンに結合することで機能し、その蛍光発光スペクトルがシフトします。この色素は、約475ナノメートル(カルシウムフリー)に1つのピーク、400ナノメートル(カルシウム結合)に別のピークを持つ2つの発光ピークを持っています。このシフトにより、カルシウム濃度の比色測定が可能になり、細胞内カルシウムレベルに関する正確で信頼性の高いデータが得られます .

類似化合物:

Fura-2: 異なる励起と発光プロファイルを持つ別の比色カルシウム指示薬。

Fluo-3: 単一のピークを持つ非比色カルシウム指示薬。

カルシウムグリーン-1: カルシウムイオンへの親和性が高いカルシウム指示薬

インド-1(ナトリウム塩)の独自性: インド-1(ナトリウム塩)は、2つの発光ピークと単一の励起光源を持っているため、フローサイトメトリーとマルチカラー蛍光アプリケーションに特に適しています。比色測定を提供する能力により、光退色、漏出、および不均一な色素負荷の影響が最小限に抑えられ、より堅牢で再現性のある結果が得られます .

類似化合物との比較

Anticancer Activity: Indo vs. Aspirin

In gastric cancer models, indomethacin (Indo) and aspirin (ASP) were compared for their antiproliferative effects on MGC803 cells ():

- Indo : At 800 μM, Indo achieved 79.9% inhibition after 48 hours, with significant downregulation of CRP (88.9%) and IL-6 (61.0%).

- Aspirin: At 8 mM, ASP showed 70.5% inhibition, reducing CRP by 79.0% and IL-6 by 49.8%. Indo exhibited higher potency at lower concentrations, though both drugs showed time-dependent efficacy.

COX-2 Inhibition: Indo vs. Fluorescent Conjugates

compares indomethacin with fluorescent indomethacin-dansyl conjugates (compounds 1 and 2 ):

| Compound | COX-2 IC₅₀ (μM) | Maximum Inhibition |

|---|---|---|

| Indo | 0.23 | 100% |

| Compound 1 | 0.76 | 70% |

| Compound 2 | 0.17 | 100% |

Compound 2 outperformed Indo in potency (lower IC₅₀), likely due to enhanced binding to COX-2’s membrane-binding domain. However, Indo remains a benchmark for COX-2 inhibition due to its well-characterized pharmacokinetics .

Tyrosine Kinase Inhibition: Indo 5 vs. Benzyl Sulfoxide Derivatives

evaluates a series of benzyl sulfoxide 2-indolinones against "Indo 5," a preclinical candidate:

- Derivatives : Most derivatives (e.g., 6j ) showed superior activity, with 6j achieving an IC₅₀ of 1.34 μM . Structural modifications, such as 3-methylene substitution and sulfoxide introduction, enhanced binding affinity and selectivity .

Nonlinear Optical Properties: Indo/CI vs. Squaric Acid Derivatives

Squaric acid-embedded benzene derivatives exhibited higher second-order NLO coefficients (βμ) compared to unmodified benzene spirals. For example, squaric acid at the left terminus increased βμ by 30–50%, suggesting utility in optical materials .

生物活性

Indo 1, a fluorescent calcium indicator, has garnered significant attention in biological research due to its ability to measure intracellular calcium levels. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various studies, and its effectiveness as a calcium sensor.

Overview of this compound

This compound (also known as Indo-1) is a synthetic dye that exhibits fluorescence properties sensitive to calcium ion () concentrations. It is commonly used in flow cytometry and confocal microscopy to monitor calcium dynamics within cells. The dye's fluorescence changes upon binding with , allowing for real-time measurements of intracellular calcium levels.

This compound operates on the principle of ratiometric fluorescence. When binds to this compound, it induces a shift in the excitation and emission spectra of the dye. This property is exploited in various experimental setups to quantify calcium concentrations accurately.

Key Features:

- Ratiometric Measurement : The ratio of fluorescence intensities at two different wavelengths provides a reliable measure of concentration.

- Rapid Response : this compound can quickly respond to changes in levels, making it suitable for dynamic studies.

- Local Sensing : Recent advancements have enabled the coupling of this compound with SNAP-tag fusion proteins, allowing for localized measurements within specific cellular compartments .

Applications in Research

This compound has been utilized in a variety of biological studies, particularly those focusing on muscle physiology and cellular signaling pathways.

Case Studies:

-

Calcium Dynamics in Muscle Cells :

A study measured resting intracellular calcium concentrations using this compound in skeletal muscle fibers from control and dystrophic mice. The findings highlighted differences in transients between normal and diseased muscle fibers, providing insights into the pathology of Duchenne Muscular Dystrophy (DMD) . -

Local Calcium Sensing :

Research demonstrated the use of SNAP-Indo-1 conjugates for measuring nuclear levels in cultured primary muscle cells. This method allowed researchers to observe significant increases in nuclear during excitation-contraction coupling, underscoring the importance of localized calcium signaling in muscle function . -

Calcium Measurement Techniques :

A comparative study explored various methods for measuring intracellular calcium using this compound. It was found that this compound coupled with microspheres improved localization and retention within cells, enhancing measurement accuracy over traditional free-dye methods .

Data Tables

The following table summarizes key findings from studies utilizing this compound as a calcium indicator:

特性

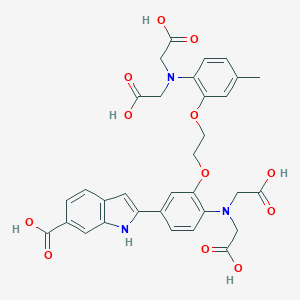

IUPAC Name |

2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O12/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAQOBUZCQMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242202 | |

| Record name | Indo-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-96-4 | |

| Record name | 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18RMK75W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。